molecular formula C10H7ClN2O2 B14544154 Quinoline, 6-chloro-2-methyl-8-nitro- CAS No. 61854-60-2

Quinoline, 6-chloro-2-methyl-8-nitro-

Cat. No.: B14544154
CAS No.: 61854-60-2
M. Wt: 222.63 g/mol
InChI Key: YZQDFZQKPPIIMZ-UHFFFAOYSA-N
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Description

Quinoline, 6-chloro-2-methyl-8-nitro-, is a derivative of quinoline, an aromatic heterocyclic organic compound. Quinoline itself consists of a benzene ring fused with a pyridine ring. The compound 6-chloro-2-methyl-8-nitroquinoline is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 2nd position, and a nitro group at the 8th position on the quinoline ring.

Preparation Methods

The synthesis of quinoline derivatives, including 6-chloro-2-methyl-8-nitroquinoline, can be achieved through several methods. Classical synthesis protocols such as the Skraup, Doebner-von Miller, and Conrad-Limpach methods are commonly used. These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions .

For example, the Skraup synthesis involves heating aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, such as nitrobenzene, to produce quinoline derivatives . In the case of 6-chloro-2-methyl-8-nitroquinoline, specific starting materials and reaction conditions would be tailored to introduce the chloro, methyl, and nitro substituents at the desired positions on the quinoline ring.

Chemical Reactions Analysis

Quinoline, 6-chloro-2-methyl-8-nitro-, undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Electrophilic Substitution: The nitro group at the 8th position can direct electrophilic substitution reactions to the 5th and 7th positions of the quinoline ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group at the 2nd position can be oxidized to a carboxylic acid using strong oxidizing agents.

Scientific Research Applications

Quinoline, 6-chloro-2-methyl-8-nitro-, has several scientific research applications:

Mechanism of Action

The mechanism of action of quinoline, 6-chloro-2-methyl-8-nitro-, depends on its specific application. In medicinal chemistry, quinoline derivatives often act by interfering with DNA synthesis or function, inhibiting enzymes, or binding to specific receptors. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the chloro and methyl groups can influence the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Quinoline, 6-chloro-2-methyl-8-nitro-, can be compared with other quinoline derivatives such as:

Properties

IUPAC Name

6-chloro-2-methyl-8-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-2-3-7-4-8(11)5-9(13(14)15)10(7)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQDFZQKPPIIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450494
Record name Quinoline, 6-chloro-2-methyl-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61854-60-2
Record name Quinoline, 6-chloro-2-methyl-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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